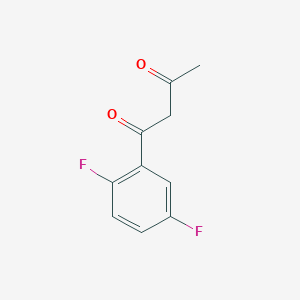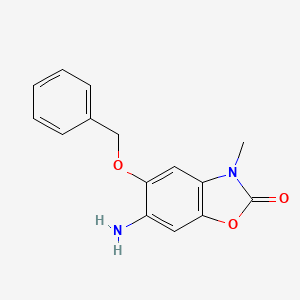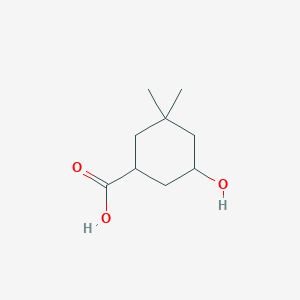
5-Hydroxy-3,3-dimethylcyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-3,3-dimethylcyclohexanecarboxylic acid is an organic compound with a cyclohexane ring substituted with a hydroxyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3,3-dimethylcyclohexanecarboxylic acid can be achieved through several methods. One common approach involves the oxidation of 3,3-dimethylcyclohexanol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to facilitate the formation of the carboxylic acid group.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-3,3-dimethylcyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-3,3-dimethylcyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-3,3-dimethylcyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its binding affinity and reactivity. These functional groups can form hydrogen bonds and ionic interactions with target molecules, influencing their biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxy-6,6-dimethyl-6,7-dihydrobenzisoxazol-4(5H)-ones: Similar in structure but with an isoxazole ring.
3,3-Dimethylcyclohexane-1-carboxylic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Uniqueness
5-Hydroxy-3,3-dimethylcyclohexanecarboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the cyclohexane ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C9H16O3 |
|---|---|
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
5-hydroxy-3,3-dimethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O3/c1-9(2)4-6(8(11)12)3-7(10)5-9/h6-7,10H,3-5H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
RMVJEVNWMWVRFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(C1)O)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


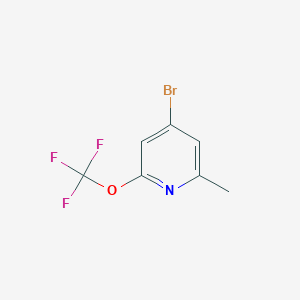
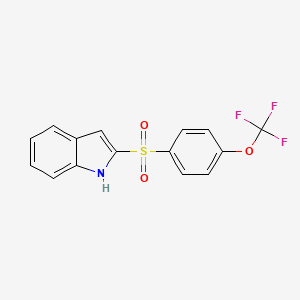
![2-([(Benzyloxy)carbonyl]amino)-5-fluoropentanoic acid](/img/structure/B13089930.png)
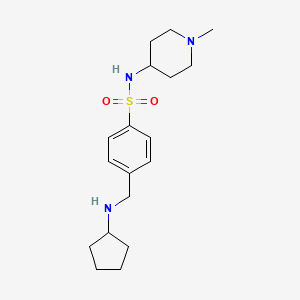
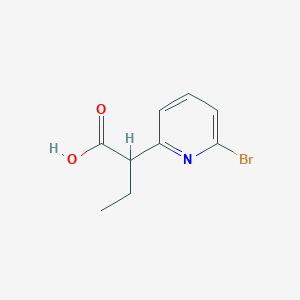
![2-(5-(tert-Butoxycarbonyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid](/img/structure/B13089945.png)
![5-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine-2-carbaldehyde oxalate](/img/structure/B13089949.png)
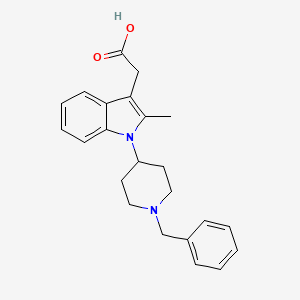
![2-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089974.png)
![4-[1-(1H-imidazol-2-yl)ethoxy]benzaldehyde](/img/structure/B13089976.png)
![(3R,3aS)-3-(Hydroxymethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3a,4-dihydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-1(3H)-one](/img/structure/B13089977.png)
